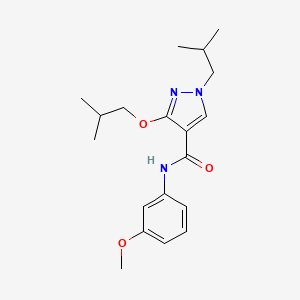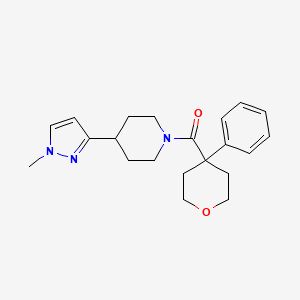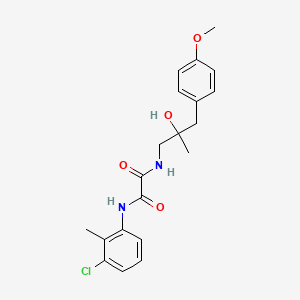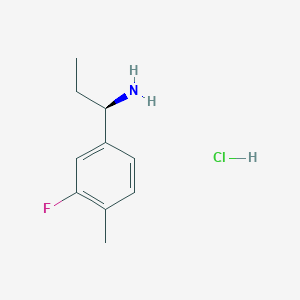
3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as JNJ-42041935, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyrazole derivatives, including compounds structurally related to 3-isobutoxy-1-isobutyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, has focused on their synthesis and characterization. For instance, studies have detailed the synthesis of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and acetylacetone or malononitrile, leading to potential cytotoxic agents against cancer cell lines (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity
These compounds have been evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating potential as therapeutic agents. The evaluation of novel pyrazolo[1,5-a]pyrimidines and Schiff bases, for instance, showed activity against colon, lung, breast, and liver cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Hassan et al., 2015).
Molecular Structure and Stability
Further research has explored the molecular structure and stability of pyrazole derivatives. A study on a novel pyrazole derivative highlighted its thermal stability and provided insights into its molecular geometry and electronic structure through spectral data and X-ray crystallography. This research contributes to the understanding of the compound's potential applications based on its structural and electronic properties (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Evaluation
Some pyrazole derivatives have also been studied for their antibacterial activity. For example, certain N-substituted pyrazole carboxamide derivatives showed efficacy against strains of Staphylococcus aureus, including methicillin-resistant and sensitive strains, highlighting their potential as antibacterial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of pyrazole derivatives has revealed their potential in materials science. A study reported the synthesis and characterization of pyrazole-based compounds, analyzing their optical and thermal properties to assess their applicability in non-linear optical devices (Tamer, Dege, Avcı, Atalay, İlhan, & Çadir, 2015).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(2)10-22-11-17(19(21-22)25-12-14(3)4)18(23)20-15-7-6-8-16(9-15)24-5/h6-9,11,13-14H,10,12H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCXHDHBMVDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)

![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2704506.png)

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704514.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)
![3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2704517.png)
![Ethyl 4-[[2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2704519.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)